8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one chemical structure
8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one chemical structure
An In-Depth Technical Guide to 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one
Part 1: Executive Summary
8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of bioactive small molecules. Its structural uniqueness lies in the orthogonal functionalization potential provided by the C8-bromine atom (amenable to cross-coupling) and the C5-trifluoromethyl group (imparting metabolic stability and lipophilicity).
This compound is frequently encountered in the development of CFTR modulators (cystic fibrosis), HCV NS3 protease inhibitors , and kinase inhibitors . The 4(1H)-one core serves as a hydrogen bond donor/acceptor motif, while the 5-CF3 group sterically and electronically modulates the pharmacophore, often improving blood-brain barrier (BBB) penetration and preventing metabolic oxidation at the benzenoid ring.
Part 2: Chemical Structure & Properties
Structural Analysis
The molecule exists in a tautomeric equilibrium between the 4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms. In the solid state and in neutral solution, the 4(1H)-one tautomer predominates due to the aromaticity of the pyridone-like ring system and strong intermolecular hydrogen bonding.
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Systematic Name: 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one
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Tautomer: 8-Bromo-5-(trifluoromethyl)quinolin-4-ol[1]
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Molecular Formula: C₁₀H₅BrF₃NO
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Molecular Weight: 292.05 g/mol
Physicochemical Data Table
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (photosensitive). |
| Melting Point | >250 °C (dec.) | High MP due to H-bond network (dimerization). |
| Solubility | DMSO, DMF, hot AcOH | Insoluble in water, Et₂O, Hexanes. |
| pKa (calc) | ~9.5 (OH/NH) | Weakly acidic; soluble in aqueous NaOH. |
| LogP | ~2.8 - 3.2 | Increased lipophilicity due to -CF₃ and -Br. |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 2 (C=O, F atoms) |
Part 3: Synthetic Pathways & Protocols
The most robust and scalable synthesis for this scaffold is the Gould-Jacobs Reaction , starting from commercially available 2-bromo-5-(trifluoromethyl)aniline (CAS 454-79-5). This route is preferred over the Conrad-Limpach synthesis for 4-quinolones because it avoids the formation of regioisomeric mixtures often seen with meta-substituted anilines in other cyclization methods.
Reaction Scheme (Gould-Jacobs)
The synthesis proceeds in three distinct stages:
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Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME).
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Cyclization: Thermal ring closure to the 3-ester.
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Hydrolysis & Decarboxylation: Removal of the ester to yield the final core.
Caption: Step-wise Gould-Jacobs synthesis pathway for the target quinolone scaffold.
Detailed Experimental Protocol
Step 1: Condensation (Formation of Enamino Ester)
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Reagents: 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).
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Procedure: Mix neat reagents in a round-bottom flask fitted with a Dean-Stark trap or simple distillation head. Heat to 110–120 °C for 2–3 hours. Ethanol is evolved and removed.
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Checkpoint: Monitor by TLC (Hexane/EtOAc). The disappearance of the aniline indicates completion. The product solidifies upon cooling. Recrystallize from hexane/ethanol if necessary, though crude is often sufficient.
Step 2: Thermal Cyclization (Critical Step)
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Reagents: Enamino ester (from Step 1), Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).
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Procedure: Heat Dowtherm A (10 mL/g of substrate) to a rolling boil (~250–257 °C ). Add the enamino ester portion-wise or as a hot solution.
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Why? High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization.
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Regioselectivity: Cyclization occurs at the C6 position of the aniline (ortho to NH, para to CF3). The C2 position is blocked by Bromine.
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Workup: Cool the mixture to room temperature. Dilute with hexane or diethyl ether. The quinoline ester usually precipitates as a solid. Filter and wash with hexane to remove Dowtherm A.
Step 3: Saponification & Decarboxylation
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Hydrolysis: Suspend the ester in 10% NaOH (aq) and Ethanol (1:1). Reflux for 2–4 hours until the solution becomes clear (salt formation). Acidify with HCl to precipitate the 3-carboxylic acid .
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Decarboxylation:
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Method A (Thermal): Heat the dry carboxylic acid in diphenyl ether at 250 °C until CO₂ evolution ceases.
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Method B (Silver-Catalyzed): Heat with 10 mol% Ag₂CO₃ in acetic acid or quinoline.
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Purification: The final product precipitates upon cooling/dilution. Recrystallize from DMF/Ethanol or Acetic Acid.
Part 4: Reactivity & Functionalization
The 8-bromo-5-(trifluoromethyl)quinolin-4(1H)-one scaffold offers three distinct vectors for chemical modification, making it a versatile "tri-vector" building block.
Reactivity Map
Caption: Primary functionalization vectors for the 8-Br-5-CF3-quinolinone scaffold.
Key Transformations
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C8-Bromine Cross-Coupling:
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The position 8 bromine is sterically crowded by the N1 and C7 positions but remains reactive towards Palladium(0) catalysts.
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Protocol: Suzuki-Miyaura coupling requires active phosphine ligands (e.g., XPhos or S-Phos ) to overcome steric hindrance.
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Note: The 5-CF3 group exerts a long-range electron-withdrawing effect, making the oxidative addition of Pd slower than in non-fluorinated analogs.
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4-Position Activation (Deoxychlorination):
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Treatment with POCl₃ (Phosphorus oxychloride) converts the 4-one to the 4-chloroquinoline .
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This intermediate is highly susceptible to SₙAr (Nucleophilic Aromatic Substitution) with amines or alkoxides, a standard route to 4-aminoquinoline antimalarials or kinase inhibitors.
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N1-Alkylation:
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Reaction with alkyl halides in the presence of K₂CO₃/DMF typically favors N-alkylation over O-alkylation (ratio >9:1). This is critical for generating N-ethyl or N-cyclopropyl motifs common in antibacterial fluoroquinolones.
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Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Precursor Danger: 2-Bromo-5-(trifluoromethyl)aniline is toxic and can cause methemoglobinemia. Handle in a fume hood.
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Thermal Hazards: The Gould-Jacobs cyclization involves temperatures >250 °C. Use blast shields and ensure glassware is free of star cracks. Dowtherm A is flammable (Flash point ~115 °C); ensure inert atmosphere (N₂/Ar) during heating.
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Waste: Brominated and fluorinated aromatics must be disposed of via high-temperature incineration. Do not release into aqueous waste streams.
Part 6: References
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Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
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Eswaran, S., et al. (2010). "New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties." European Journal of Medicinal Chemistry, 45(8), 3374-3383. Link
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Brown, W. D.; Gouliaev, A. H. (2005). "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98. (Reference for bromination/handling of similar halo-heterocycles). Link
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PubChem Compound Summary. (2025). "2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)."[2][3][4][5][6] National Center for Biotechnology Information. Link[7]
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BenchChem Technical Guide. (2025). "Troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline." Link
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